molecular formula C21H23ClF26O2Si3 B6593318 Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane CAS No. 521069-01-2

Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane

Cat. No.: B6593318
CAS No.: 521069-01-2
M. Wt: 921.1 g/mol
InChI Key: OYYHZXTWPXQWOH-UHFFFAOYSA-N
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Description

Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane is a specialized organosilicon compound known for its unique chemical properties. It is primarily used as a silylation reagent in fluorous phase synthesis. The compound’s molecular formula is C21H23ClF26O2Si3, and it has a molecular weight of 921.07 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane typically involves the reaction of chloromethylsilane with 1H,1H,2H,2H-perfluorooctyl dimethylsiloxy groups under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water to form silanols.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.

    Hydrolysis Products: Silanols and other silicon-containing compounds are the primary products of hydrolysis.

Scientific Research Applications

Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane involves the formation of stable silicon-oxygen bonds. The compound reacts with various substrates to form siloxane linkages, which contribute to its stability and reactivity. The molecular targets include hydroxyl and amino groups, which can form strong bonds with the silicon atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane is unique due to its combination of perfluorooctyl groups and chloromethylsilane, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both properties.

Properties

IUPAC Name

chloro-bis[[dimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]oxy]-methylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClF26O2Si3/c1-51(2,8-6-10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(43,44)45)49-53(5,22)50-52(3,4)9-7-11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)21(46,47)48/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYHZXTWPXQWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[Si](C)(O[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClF26O2Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672862
Record name 3-Chloro-1,1,3,5,5-pentamethyl-1,5-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

921.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521069-01-2
Record name 3-Chloro-1,1,3,5,5-pentamethyl-1,5-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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